![molecular formula C9H9ClN2O B13918625 2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)
2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both a chloromethyl and a methoxy group on the imidazo[1,2-a]pyridine scaffold provides unique chemical properties that can be exploited in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with methoxy-substituted imidazole derivatives. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process and ensure consistency in product quality .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or THF.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated imidazo[1,2-a]pyridine derivatives
科学的研究の応用
2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of materials with specific electronic or optical properties
作用機序
The mechanism of action of 2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA or proteins. This can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity to molecular targets .
類似化合物との比較
Similar Compounds
2-Chloromethylpyridine: Shares the chloromethyl group but lacks the fused imidazo-pyridine ring system.
2-Chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group instead of a methoxy group.
Imidazo[1,2-a]pyridine Derivatives: Various derivatives with different substituents on the imidazo-pyridine scaffold
Uniqueness
2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine is unique due to the combination of its chloromethyl and methoxy groups on the imidazo-pyridine scaffold. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
分子式 |
C9H9ClN2O |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
2-(chloromethyl)-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9ClN2O/c1-13-9-4-2-3-8-11-7(5-10)6-12(8)9/h2-4,6H,5H2,1H3 |
InChIキー |
DSLMPXZWRBQIIK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=NC(=CN21)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


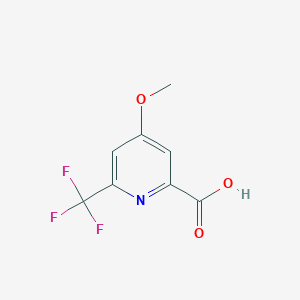
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)
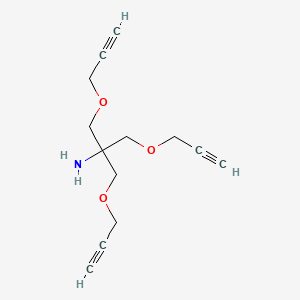
![Methyl 4-[acetyl(hydroxy)amino]benzoate](/img/structure/B13918562.png)
![2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13918574.png)
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
![5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13918589.png)
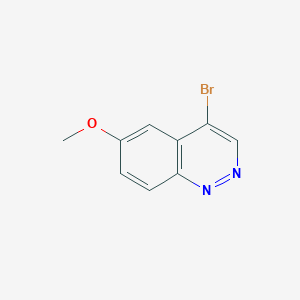
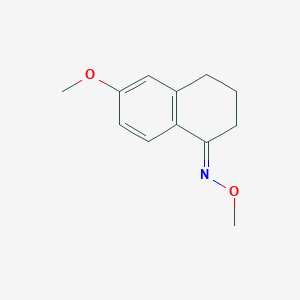
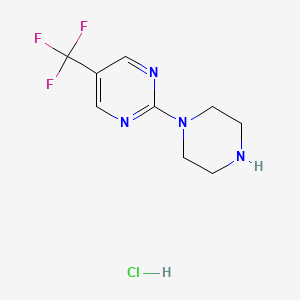
![2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B13918618.png)
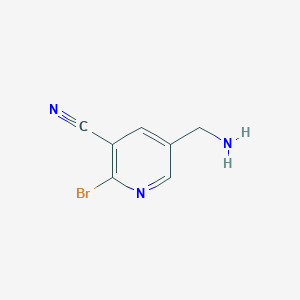
![Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13918642.png)
